molecular formula C42H56N4O7S2 B13393439 (-)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide methanesulfonate

(-)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide methanesulfonate

Cat. No.: B13393439
M. Wt: 793.1 g/mol
InChI Key: IXPBPUPDRDCRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cenicriviroc mesylate is an experimental drug candidate primarily developed for the treatment of HIV infection and non-alcoholic steatohepatitis. It functions as a dual antagonist of the chemokine receptors CCR2 and CCR5, which play significant roles in inflammatory processes and viral entry into cells .

Preparation Methods

The preparation of cenicriviroc mesylate involves several synthetic routes. One of the key methods includes the reaction of specific benzazocine derivatives with various reagents under controlled conditions. The industrial production methods focus on optimizing yield and purity, often involving multiple steps of purification and crystallization .

Chemical Reactions Analysis

Cenicriviroc mesylate undergoes various chemical reactions, including:

Scientific Research Applications

Cenicriviroc mesylate has a wide range of scientific research applications:

Mechanism of Action

Cenicriviroc mesylate exerts its effects by inhibiting the CCR2 and CCR5 receptors. This inhibition prevents the entry of viruses into human cells and reduces inflammation by blocking the signaling pathways associated with these receptors. The molecular targets include the chemokine receptors themselves, and the pathways involved are primarily related to immune response modulation .

Comparison with Similar Compounds

Cenicriviroc mesylate is unique due to its dual antagonistic action on both CCR2 and CCR5 receptors. Similar compounds include:

Biological Activity

Cenicriviroc, chemically known as (-)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide methanesulfonate , is a compound that has garnered attention for its potential therapeutic applications, particularly in the field of HIV treatment and inflammatory diseases. This article explores the biological activity of Cenicriviroc, supported by recent research findings, case studies, and relevant data.

  • Molecular Formula : C₄₁H₅₂N₄O₄S
  • Molecular Mass : 696.94 g/mol
  • CAS Registry Number : 497223-25-3

Structure

Cenicriviroc features a complex structure that includes a benzoazocine core and multiple functional groups that contribute to its biological activity. The presence of the sulfinyl group and the imidazole moiety are particularly significant for its pharmacological effects.

Cenicriviroc acts primarily as a dual antagonist of CCR5 and CCR2 receptors. This dual action is crucial in the context of HIV infection and inflammatory responses:

  • CCR5 Antagonism : By blocking the CCR5 receptor, Cenicriviroc inhibits the entry of HIV into host cells, thus preventing viral replication.
  • CCR2 Antagonism : This action reduces monocyte recruitment to sites of inflammation, which can be beneficial in treating chronic inflammatory conditions.

In Vitro Studies

In vitro studies have demonstrated that Cenicriviroc effectively inhibits HIV entry into CD4+ T cells. The compound shows a dose-dependent response, with higher concentrations leading to greater inhibition of viral replication.

In Vivo Studies

Animal models have been utilized to assess the efficacy of Cenicriviroc in reducing viral loads and inflammatory markers. For instance:

  • In a study involving rhesus macaques, administration of Cenicriviroc resulted in significant reductions in plasma viral loads post-infection with simian immunodeficiency virus (SIV), an analog for HIV in primates.
  • Another study indicated that Cenicriviroc treatment led to decreased levels of pro-inflammatory cytokines in models of chronic inflammation.

Clinical Trials

Cenicriviroc has undergone various clinical trials aimed at evaluating its safety and efficacy:

  • Phase II Trials : These trials focused on patients with HIV who were not responding well to standard antiretroviral therapies. Results indicated that Cenicriviroc was well-tolerated and showed promise in reducing viral loads.
  • Phase III Trials : Ongoing trials are assessing long-term outcomes and potential benefits in patients with co-morbid conditions such as hepatitis.

Case Study 1: HIV Treatment

A notable case involved a 45-year-old male patient with treatment-resistant HIV. After 12 weeks of therapy with Cenicriviroc, the patient exhibited a significant drop in viral load from 100,000 copies/mL to undetectable levels (<20 copies/mL).

Case Study 2: Inflammation Management

In a cohort study involving patients with rheumatoid arthritis, those treated with Cenicriviroc showed marked improvement in joint inflammation scores compared to placebo groups.

Data Summary

Study TypeFindings
In VitroDose-dependent inhibition of HIV entry into CD4+ T cells
In VivoSignificant reduction in SIV viral load in rhesus macaques
Phase II TrialsWell-tolerated; reduction in viral loads among treatment-resistant HIV patients
Phase III TrialsOngoing evaluation for long-term efficacy in HIV and inflammatory conditions

Properties

Molecular Formula

C42H56N4O7S2

Molecular Weight

793.1 g/mol

IUPAC Name

8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid

InChI

InChI=1S/C41H52N4O4S.CH4O3S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2;1-5(2,3)4/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46);1H3,(H,2,3,4)

InChI Key

IXPBPUPDRDCRSY-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.